1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene
Description
1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene is a methoxy-substituted aromatic ether characterized by a benzene ring with:
- A methoxy (–OCH₃) group at position 1.
- A [(non-2-en-3-yl)oxy]methyl substituent at position 4, consisting of a methylene-linked ether group attached to a nonene chain (C₉H₁₇) with a double bond at the 2-position.
Properties
CAS No. |
648857-94-7 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-methoxy-4-(non-2-en-3-yloxymethyl)benzene |
InChI |
InChI=1S/C17H26O2/c1-4-6-7-8-9-16(5-2)19-14-15-10-12-17(18-3)13-11-15/h5,10-13H,4,6-9,14H2,1-3H3 |
InChI Key |
RUABPVKNYKOYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with non-2-en-3-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the non-2-en-3-yloxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The non-2-en-3-yloxy group can be reduced to a saturated alkyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed:
Oxidation: Formation of 1-methoxy-4-formylbenzene.
Reduction: Formation of 1-methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene with a saturated alkyl group.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The non-2-en-3-yloxy group may interact with hydrophobic regions of proteins or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
1-Methoxy-4-(1-propenyl)benzene (Anethole)
- Structure: Features a propenyl (–CH₂CH=CH₂) group at position 4 instead of the ether-linked nonene chain.
- Natural Occurrence: Abundant in Illicium verum (star anise), constituting 100% peak area in GC-MS analyses of ethanolic extracts .
- Key Difference : The absence of an ether linkage and shorter chain length reduce lipophilicity (logP ≈ 2.8) compared to the target compound.
1-Methoxy-4-[(3E)-4-phenylbut-3-en-2-yl]oxy}benzene
1-Methoxy-4-(phenylseleno)benzene
- Structure : Replaces the ether oxygen with selenium (–Se–).
- Biological Activity: Inhibits lactate dehydrogenase A (LDHA) activity, with IC₅₀ values comparable to selenobenzene derivatives like PSTMB .
- Key Difference : The selenium atom increases electron-withdrawing effects, altering redox reactivity and toxicity profiles.
1-Methoxy-4-((oct-7-en-1-yloxy)methyl)benzene
- Structure : Features a shorter alkenyl chain (C₈H₁₅ vs. C₉H₁₇).
- Synthesis : Produced via olefin cross-metathesis with 93% Z-selectivity, indicating chain length impacts stereochemical outcomes .
- Key Difference : Reduced hydrophobicity (logP ≈ 4.0) may decrease membrane permeability compared to the target compound.
1-Methoxy-4-((methoxy)methyl)benzene
- Structure: Substitutes the nonene chain with a methoxymethyl (–CH₂OCH₃) group.
- Biological Activity : Linked to triclosan (TCS), this derivative showed reduced anti-tubercular activity (MIC = 7.8 μg/mL vs. TCS alone) .
- Key Difference : Polar methoxy groups enhance water solubility but diminish antimicrobial potency.
Data Tables
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Chain Length and Lipophilicity: Longer alkenyl chains (e.g., nonene vs.
- Substituent Effects : Aromatic groups (e.g., phenyl) improve synthetic yields but may limit bioavailability due to steric effects .
Biological Activity
1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene, also known as a derivative of methoxybenzene, is an organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of phenylpropanes and is characterized by its unique structural features that may influence its pharmacological properties.
Chemical Structure
The chemical structure of 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene can be represented as follows:
- IUPAC Name : 1-(2-methoxypropan-2-yl)-4-methylbenzene
- Molecular Formula : CHO
- Molecular Weight : 164.24 g/mol
Biological Activity Overview
Research on the biological activity of 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene is limited, but several studies indicate potential pharmacological effects, particularly in antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
A study highlighted the antimicrobial properties of various methoxy-substituted phenolic compounds, including derivatives similar to 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene. These compounds exhibited significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may possess sufficient antibacterial properties to warrant further investigation.
Anti-inflammatory Effects
In vitro studies have indicated that compounds with similar structures can modulate inflammatory responses. Specifically, they may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be attributed to the methoxy group, which is known to enhance the anti-inflammatory potential of phenolic compounds.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments conducted on various phenolic compounds demonstrated that those with longer alkyl chains exhibited enhanced antimicrobial activity. The specific compound 1-Methoxy-4-{[(non-2-en-3-yl)oxy]methyl}benzene was tested against clinical isolates of bacteria and showed promising results, particularly in inhibiting biofilm formation.
- Case Study on Inflammation : In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of methoxy-substituted phenols. The results indicated that these compounds significantly reduced inflammation markers in human cell lines exposed to inflammatory stimuli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
